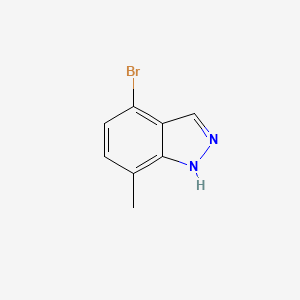

4-Bromo-7-methyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKASPFJNQUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657242 | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-74-6 | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Indazole Scaffolds in Drug Discovery and Development

The indazole scaffold is a cornerstone in the field of drug discovery and development, with its derivatives showing a wide array of pharmacological activities. nih.govnih.govgrafiati.com This versatile structure is present in a number of commercially available drugs and compounds currently in clinical trials. nih.govresearchgate.net The significance of the indazole core can be attributed to several key factors that make it an attractive starting point for the design of new therapeutic agents.

The indazole ring system is a bioisostere of other important chemical moieties, such as indoles and phenols. pharmablock.com This means that it can often replace these groups in a drug molecule without significantly altering its shape, while potentially improving its pharmacological properties. pharmablock.com For instance, compared to phenols, indazoles can be more resistant to metabolic breakdown in the body. pharmablock.com The indazole structure also possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), which allows for versatile interactions with biological targets like proteins and enzymes. pharmablock.com

The broad range of biological activities associated with indazole derivatives is a primary driver of their importance. Research has demonstrated that compounds containing the indazole nucleus can act as anti-inflammatory, antibacterial, antifungal, antiviral (including anti-HIV), and antitumor agents. nih.govnih.govresearchgate.net This wide-ranging bioactivity has led to the development of indazole-based drugs for a variety of diseases. A notable example is the use of indazole derivatives as kinase inhibitors, which are crucial in cancer therapy. rsc.orgnih.gov

The adaptability of the indazole scaffold allows for the introduction of various substituents at different positions on the rings, enabling chemists to fine-tune the compound's properties to enhance its efficacy and selectivity for a specific biological target. researchgate.net This "decoration" of the core structure is a fundamental aspect of modern drug design, and the indazole system provides an excellent platform for such modifications.

Research Rationale for Investigating Halogenated Indazole Derivatives

Direct Bromination Approaches for Indazole Core Functionalization

Direct bromination of the indazole ring system is a primary method for introducing a bromine atom. The success of this approach hinges on controlling the regioselectivity of the reaction.

Regioselectivity and Optimization of Reaction Conditions

The position of bromination on the indazole ring is influenced by the existing substituents and the reaction conditions employed. For instance, the methyl group at the 7-position in 7-methyl-1H-indazole is a weakly activating, meta-directing group, which would typically favor bromination at the 5-position. However, achieving selective bromination at the C4 position often requires careful optimization of the brominating agent, solvent, and temperature.

Common brominating agents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), can also influence the reaction's outcome. Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) may be used as catalysts to enhance the electrophilicity of the bromine.

Research has shown that direct bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of products, highlighting the challenges in achieving high regioselectivity. rsc.org To overcome these challenges, alternative methods and precise control of reaction parameters are essential. For example, ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed as a rapid and efficient method for the C3-bromination of indazoles. rsc.org

A study on the regioselective C7-bromination of 4-substituted 1H-indazoles found that using NBS in DMF at 80°C provided the desired C7-halogenated product, although a di-brominated byproduct was also formed. nih.gov This underscores the delicate balance required to achieve monosubstitution at a specific position.

Table 1: Conditions for Direct Bromination of Indazole Derivatives

| Substrate | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Position of Bromination | Yield (%) | Reference |

| 7-methyl-1H-indazole | NBS or Br₂ | DCM or DMF | FeBr₃ or AlCl₃ | 0–25 | 5 | 60–75 | |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS | DMF | - | 80 | 7 | 84 | nih.gov |

| 1H-Indazole | DBDMH | EtOH | - | Ultrasound | 3 | Varies | rsc.org |

Design and Synthesis of Key Precursors and Intermediates

The synthesis of this compound often begins with the construction of the 7-methyl-1H-indazole core, which is then subjected to bromination. One synthetic route to 7-methyl-1H-indazole starts from 2,6-dimethylaniline. chemicalbook.com

An alternative approach involves synthesizing the indazole ring from precursors that already contain the desired substitution pattern. For example, a multi-step synthesis can start with a substituted aniline. nih.govucsf.edu A general method for preparing substituted 3-aminoindazoles involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

A plausible synthetic pathway to this compound could start from ortho-nitrotoluene. a2bchem.com This would involve nitration, cyclization to a methyl-nitro-indazole, reduction of the nitro group to an amine, diazotization, and finally a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom. a2bchem.com

Cross-Coupling Reactions for Advanced Indazole Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of bromoindazoles, allowing for the introduction of a wide range of functional groups.

The Suzuki-Miyaura cross-coupling reaction is frequently employed to form new carbon-carbon bonds. nih.govmdpi.comresearchgate.netresearchgate.netnih.govingentaconnect.com This reaction typically involves the coupling of a bromoindazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net Microwave-assisted Suzuki-Miyaura couplings of free (NH) 3-bromoindazoles have been shown to be efficient, with optimal conditions often involving a Pd(PPh₃)₄ catalyst and a base like Cs₂CO₃. researchgate.netingentaconnect.com

The choice of catalyst and ligands is crucial for the success of these reactions, especially with unprotected NH-indazoles which can sometimes inhibit the catalyst. nih.gov Ligands such as SPhos and XPhos have been found to be effective in these couplings. nih.gov

Buchwald-Hartwig amination is another important cross-coupling reaction used to form carbon-nitrogen bonds, enabling the synthesis of amino-substituted indazoles. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of Bromoindazoles

| Bromoindazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | mdpi.comresearchgate.net |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | Good | researchgate.netingentaconnect.com |

| C7-Bromo-4-substituted-1H-indazoles | Aryl boronic acids | Various Pd catalysts | Various bases | Various solvents | Varies | Moderate to good | nih.govrsc.org |

| 3-Bromoindazole | Phenylboronic acid | Pd precatalyst with XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good | nih.gov |

Multi-Step Synthetic Pathways and Sequential Functionalization

Complex indazole analogues are often synthesized through multi-step pathways that involve the sequential introduction of functional groups.

Intramolecular Cyclization and Ring-Closing Methodologies

The formation of the indazole ring is a key step in many synthetic routes. Various intramolecular cyclization methods have been developed. These include:

Ullmann-type reactions : A copper-catalyzed intramolecular Ullmann cyclization has been used to form the indazole ring from a hydrazone precursor. acs.orgthieme-connect.com

Cadogan reaction : This reaction involves the reductive cyclization of an aryl imine induced by a phosphine (B1218219) reagent to form a heterocyclic aromatic compound. escholarship.org

From hydrazones : Substituted indazoles can be synthesized via the intramolecular cyclization of hydrazones in the presence of polyphosphoric acid (PPA). researchgate.net Arylhydrazones can also undergo direct aryl C-H amination to form 1H-indazoles. nih.gov

From 2-aminobenzonitriles : Copper-mediated N-N bond formation from ketimine intermediates, prepared from 2-aminobenzonitriles, can yield 1H-indazoles. mdpi.com

Electrochemical methods : An electrochemical approach for the synthesis of 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling has been reported. rsc.org

A scalable three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole starts with an ortho-directed lithiation of a trisubstituted benzene (B151609) derivative, followed by trapping with DMF to form an aldehyde, condensation with methyl hydrazine (B178648) to form a hydrazone, and finally an intramolecular Ullmann reaction. thieme-connect.com

Post-Cyclization Modifications and Functional Group Interconversions

Once the indazole core is formed, further modifications can be made to introduce or alter functional groups. This allows for the synthesis of a diverse range of analogues.

For example, a nitro group can be reduced to an amine, which can then be further functionalized. a2bchem.com The bromine atom on a bromoindazole is a versatile handle for various transformations, including the previously mentioned cross-coupling reactions. researchgate.net

Post-Ugi cyclization represents another strategy where a multi-component reaction is followed by a cyclization step to construct the heterocyclic core. For instance, α-amino amidines generated from an Ugi reaction can be cyclized to form amidino-substituted indazoles. frontiersin.orgnih.gov

Functional group interconversions, such as the transformation of a methyl group or the introduction of other substituents, are crucial for creating a library of compounds for further study.

Innovations in Green Chemistry for Indazole Synthesis

The development of environmentally benign synthetic routes for indazole scaffolds has become a significant focus in organic chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. These green chemistry approaches are supplanting traditional methods that often rely on harsh conditions and toxic materials. google.com

A variety of innovative techniques have been successfully applied to the synthesis of indazoles. Microwave-assisted organic synthesis, for instance, has been shown to significantly shorten reaction times and improve yields for indazole derivatives compared to conventional heating methods. google.comCurrent time information in Pasuruan, ID. This efficiency stems from the direct and rapid heating of the reaction mixture. One eco-friendly, one-pot microwave-assisted method involves the cyclization of hydrazone hydrates, which provides good to excellent yields of 1-H-indazoles. Current time information in Pasuruan, ID.

Electrochemical synthesis represents another frontier in green chemistry for indazole formation. These methods can proceed at room temperature without the need for transition metal catalysts. For example, an electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling has been developed, using ammonia (B1221849) as the nitrogen source to produce a range of substituted 1H-indazoles. nih.gov Similarly, an electrochemical radical Csp²–H/N–H cyclization of arylhydrazones offers an operationally simple and sustainable route to 1H-indazole derivatives. thieme-connect.de

The use of sustainable catalysts and solvents is a cornerstone of green indazole synthesis. Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, have been employed for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide. researchgate.netwhiterose.ac.uk This system operates under ligand-free and base-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG-400). researchgate.netwhiterose.ac.uk Other approaches utilize mild and inexpensive catalysts like ammonium (B1175870) chloride in ethanol (B145695) for the synthesis of 1-H-indazoles through a simple grinding protocol. google.com Natural and biodegradable catalysts, such as lemon peel powder, have also been used effectively under ultrasound irradiation. actapharmsci.com

Visible-light-induced synthesis is an emerging green method that harnesses light as a renewable energy source. A metal-free, visible-light-induced deoxygenative coupling has been developed to construct indazoles from ortho-carbonyl-substituted azobenzenes with high yield and selectivity. mdpi.com This process can even be conducted using sunlight for gram-scale production, highlighting its sustainability. mdpi.com

These green methodologies not only offer environmental benefits but also often lead to improved reaction efficiency, higher yields, and greater purity of the final indazole products. google.com

Academic Methodologies for Structural Elucidation and Purity Assessment in Synthetic Organic Chemistry

The definitive identification and purity verification of synthesized compounds like this compound are paramount in synthetic organic chemistry. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including indazole derivatives. Both ¹H and ¹³C NMR are routinely used to determine the precise arrangement of atoms. For instance, NMR is crucial for distinguishing between N-1 and N-2 substituted indazole isomers, as the chemical shifts of the ring protons and carbons are significantly different in each case. nih.gov ¹³C NMR is considered a particularly reliable method for this assignment, with the chemical shift of the C3 carbon being a key diagnostic marker. thieme-connect.de Two-dimensional NMR techniques are also employed for unambiguous signal assignments. nih.gov

| Technique | Application in Indazole Characterization | Example Data/Observation |

| ¹H NMR | Confirms the number, connectivity, and chemical environment of protons. Differentiates isomers. | For a 4-bromo-5-methyl-1H-indazole, distinct signals would be observed for the aromatic protons (H-3, H-6, H-7) and the methyl protons (CH₃). google.com |

| ¹³C NMR | Determines the number and type of carbon atoms. Crucial for distinguishing N-1 and N-2 isomers based on C3 chemical shifts. thieme-connect.de | The chemical shift of the C3 carbon is typically around δ 132–133 ppm for 1H-indazoles and δ 123–124 ppm for 2H-indazoles. thieme-connect.de |

| ¹⁵N NMR | Provides direct information about the nitrogen atoms in the indazole ring, aiding in isomer identification. thieme-connect.de | Different chemical shifts are observed for the nitrogen atoms depending on the substitution pattern. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. In the context of indazole derivatives, IR spectroscopy can confirm the presence of N-H bonds in unsubstituted indazoles, as well as other functional groups introduced during synthesis. mdpi.com For instance, the IR spectrum of an indazole derivative would show characteristic N-H stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. mdpi.com For a compound like this compound, mass spectrometry would show a characteristic isotopic pattern for bromine (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes), confirming its presence in the molecule. The fragmentation patterns observed in the mass spectrum can also offer structural clues. researchgate.net

Chromatographic techniques are indispensable for separating the desired product from unreacted starting materials, by-products, and other impurities, as well as for assessing the purity of the final compound.

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. samipubco.com By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of the product from other components can be visualized.

Column Chromatography is the standard method for purifying compounds on a preparative scale in a laboratory setting. rroij.com The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (eluent) is passed through the column. whiterose.ac.uk Components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For indazole derivatives, typical eluents include mixtures of ethyl acetate and hexane (B92381) or ethyl acetate and methanol. whiterose.ac.ukrroij.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a synthesized compound with high precision. rroij.com The sample is injected into a column containing a stationary phase (e.g., C18), and a liquid mobile phase is pumped through under high pressure. The components are separated based on their interactions with the column packing and are detected as they elute. The purity of the compound is typically determined by the relative area of its peak in the resulting chromatogram. mdpi.comrsc.org HPLC is often used to confirm that the purity of the final product meets a certain threshold (e.g., >95%). rsc.org

| Technique | Primary Use in Indazole Synthesis | Common Implementation Details |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and solvent system selection. | Silica gel plates with visualization under UV light. Eluent: Ethyl acetate/hexane. |

| Column Chromatography | Purification of the crude product. whiterose.ac.uk | Stationary phase: Silica gel (100-200 mesh). Eluent: Gradients of ethyl acetate in hexane. rroij.com |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment. mdpi.com | C18 reversed-phase column with UV detection (e.g., at 214 or 254 nm). mdpi.com |

Biological Activities and Pharmacological Relevance of 4 Bromo 7 Methyl 1h Indazole and Its Derivatives

Anticancer and Antiproliferative Activities

The indazole scaffold is a prominent feature in several small molecule anti-cancer drugs approved by the FDA, including pazopanib, axitinib, and entrectinib (B1684687). rsc.orgnih.gov Furthermore, indazole derivatives continue to be investigated in clinical trials for various cancers, highlighting their importance in oncology. rsc.orgnih.gov

Derivatives of 4-Bromo-7-methyl-1H-indazole exert their anticancer effects by targeting multiple key cellular pathways involved in cancer progression.

Kinase Inhibition : A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling and growth.

Checkpoint Kinases (CHK1/CHK2) : Indazole derivatives have been identified as potent inhibitors of CHK1 and CHK2, serine/threonine kinases that are essential for the DNA damage response. nih.govresearchgate.net By inhibiting these kinases, the compounds can disrupt cell cycle checkpoints and enhance the efficacy of DNA-damaging cancer therapies. nih.gov

PI3K/AKT/mTOR Pathway : The PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells and regulates cell growth, proliferation, and survival, is a key target. nih.gov A series of 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to antiproliferative effects. nih.gov One such derivative, W24, demonstrated broad-spectrum activity against several cancer cell lines by targeting this cascade. nih.gov The Ras/Raf/MEK/ERK pathway is another critical proliferation pathway often dysregulated in human cancers that can be targeted. nih.govresearchgate.net

Other Kinases : Various indazole derivatives have demonstrated inhibitory activity against a range of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). mdpi.comnih.govnih.gov For example, the derivative entrectinib is a potent inhibitor of ALK with an IC₅₀ value of 12 nM. mdpi.com

Indoleamine 2,3-dioxygenase (IDO1) Inhibition : IDO1 is an enzyme that plays a role in tumor immune evasion. rsc.org Indazole, being a bioisostere of tryptophan's indole (B1671886) ring, serves as a structural basis for new IDO1 inhibitors. rsc.org Derivatives with substitutions at the 4- and 6-positions of the indazole ring have shown potent IDO1 inhibitory activity. nih.gov

p53/MDM2 Pathway : Some indazole derivatives have been found to influence the p53 tumor suppressor pathway. mdpi.com Compound 6o, an indazole-piperazine derivative, is thought to induce apoptosis by affecting the p53/MDM2 pathway, leading to an increase in p53 protein levels and the transcription of apoptosis-related genes like Bax. mdpi.com

Indazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells through several distinct mechanisms.

Mitochondrial (Intrinsic) Pathway : A common mechanism involves the mitochondrial pathway of apoptosis. The indazole derivative 2f was found to induce apoptosis in 4T1 breast cancer cells by decreasing the mitochondrial membrane potential. rsc.org This was accompanied by an upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3, and a corresponding downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Similarly, the derivative W24 induced changes in mitochondrial membrane potential in HGC-27 gastric cancer cells. nih.gov Other studies have confirmed that indazole derivatives can trigger apoptosis by upregulating markers like p53 and Bax. researchgate.net

Reactive Oxygen Species (ROS) Generation : The induction of apoptosis by some indazole derivatives is linked to an increase in intracellular reactive oxygen species (ROS). rsc.orgnih.gov Treatment of 4T1 cells with compound 2f led to elevated ROS levels, which can contribute to mitochondrial damage and trigger the apoptotic cascade. rsc.org

Caspase Activation : The execution of apoptosis is mediated by a family of proteases called caspases. The indazole derivative tosind (5-chloro-3-(p-toluenesulfonyl)indazole) was shown to induce apoptosis in HT29 colon cancer cells, which was accompanied by the activation of both initiator caspases (caspase-8 and caspase-9) and the degradation of PARP-1, a key substrate of executioner caspases. jpp.krakow.pl

The antiproliferative efficacy of various indazole derivatives has been quantified using the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit cell growth by 50%. The data highlights the potent activity of these compounds against a range of human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Target/Mechanism | Reported IC₅₀ Value(s) | Reference(s) |

|---|---|---|---|---|

| Compound 2f | 4T1 (Breast), HepG2 (Liver), MCF-7 (Breast) | Kinase Inhibitor | 0.23 µM, 0.80 µM, 0.34 µM | rsc.org |

| Compound 2a | MCF-7 (Breast), HCT116 (Colon) | Kinase Inhibitor | 1.15 µM, 4.89 µM | nih.gov |

| Compound 6o | K562 (Leukemia) | p53/MDM2 Pathway | 5.15 µM | mdpi.com |

| Compound W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | PI3K/AKT/mTOR Inhibitor | 0.43 - 3.88 µM | nih.gov |

| Compound 6f | 4 Human Cancer Cell Lines | EGFR, CDK2, c-Met Inhibitor | 0.77 µM (Average GI₅₀) | nih.gov |

| Compound 109 | EGFR T790M/EGFR Kinases | EGFR Inhibitor | 5.3 nM / 8.3 nM | nih.gov |

| Compound 89 | K562 (Leukemia) | Bcr-Abl Inhibitor | 6.50 µM | nih.gov |

| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | ALK Inhibitor | 12 nM | mdpi.com |

| Compound 121/122 | IDO1 Enzyme | IDO1 Inhibitor | 720 nM / 770 nM | nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Indazole and its derivatives possess significant anti-inflammatory activities. researchgate.netbiotech-asia.orginnovareacademics.in This is partly because the indazole structure can be considered a bioisostere of other endogenous molecules, allowing it to interact with biological targets involved in inflammation. researchgate.net

The mechanisms underlying these anti-inflammatory effects involve the modulation of key inflammatory pathways and mediators. Studies have shown that indazole derivatives can inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.comnih.gov Inhibition of COX-2 is a well-established mechanism for reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain. innovareacademics.inmdpi.com

One indazole-piperazine pyrimidine (B1678525) derivative, compound 5j , was identified as a potent dual inhibitor of both COX-2 (IC₅₀ = 92.54 nM) and 5-LOX (IC₅₀ = 41.86 nM). nih.gov This compound significantly reduced the release of multiple pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and prostaglandin (B15479496) E2 (PGE2) from activated microglia cells. nih.gov Other studies have also confirmed that N-substituted indazolones can suppress the inflammatory process by blocking the release of cytokines like TNF-α and IL-1. nih.gov The probable mechanism for some derivatives is interference with prostaglandin biosynthesis via the cyclooxygenase pathway. biotech-asia.org

Antimicrobial and Antibacterial Activities

The indazole scaffold is present in many compounds exhibiting broad-spectrum antimicrobial and antibacterial properties. mdpi.commdpi.comresearchgate.net

A series of novel 4-bromo-1H-indazole derivatives demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specific derivatives within this series showed high potency; for instance, compounds 12 and 18 were significantly more active than the reference compound 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov Another derivative, compound 9 , was highly active against S. pyogenes, with a minimum inhibitory concentration of 4 µg/mL. nih.gov

A key mechanism for the antibacterial action of 4-bromo-1H-indazole derivatives is the inhibition of bacterial cell division. nih.gov These compounds have been specifically designed and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.govsdu.edu.cnmolbiolcell.orgresearchgate.net

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein that forms a contractile ring (the Z-ring) at the site of cell division in most bacteria. molbiolcell.orgresearchgate.net By inhibiting FtsZ, these indazole derivatives block the formation or function of the Z-ring, thereby preventing bacterial cytokinesis and leading to cell death. nih.govmolbiolcell.org Several 4-bromo-1H-indazole derivatives have been shown to cause moderate inhibition of cell division in bacteria such as S. aureus, Escherichia coli, and Pseudomonas aeruginosa, with a minimum cell division concentration recorded at 128 µg/mL. nih.gov The targeting of FtsZ represents a promising strategy for developing new antibiotics, and 4-bromo-1H-indazole derivatives are a recognized class of compounds acting on this target. molbiolcell.orgresearchgate.net

Lactoperoxidase, DNA Gyrase, and FtsZ Protein Inhibition

Lactoperoxidase (LPO) , an enzyme with bactericidal and bacteriostatic properties, is a crucial part of the natural antimicrobial defense system in mammals. ahievran.edu.trnih.gov The inhibition of LPO can impact the immune system, making the study of its inhibitors important. ahievran.edu.tr Research into the effects of various indazole derivatives on bovine milk LPO revealed that they exhibit strong inhibitory activity. ahievran.edu.trnih.gov In one study, 4-Bromo-1H-indazole (listed as compound 2a) was found to be a competitive inhibitor of LPO. ahievran.edu.tr The inhibition constant (Ki) for 4-Bromo-1H-indazole was determined to be 50.75 ± 21.26 μM. ahievran.edu.tr This demonstrates a significant, though not the strongest, inhibitory effect when compared to other halogenated indazoles in the same study. ahievran.edu.tr

| Compound | Substituent | Ki (μM) | Inhibition Type |

|---|---|---|---|

| 1H-indazole | - | 83.74 ± 30.38 | Competitive |

| 4-Bromo-1H-indazole | 4-Bromo | 50.75 ± 21.26 | Competitive |

| 6-Bromo-1H-indazole | 6-Bromo | 4.10 ± 1.96 | Noncompetitive |

| 7-Bromo-1H-indazole | 7-Bromo | 61.04 ± 29.33 | Noncompetitive |

| 4-Chloro-1H-indazole | 4-Chloro | 184.09 ± 59.48 | Competitive |

| 7-Chloro-1H-indazole | 7-Chloro | 31.97 ± 10.31 | Competitive |

| 4-Fluoro-1H-indazole | 4-Fluoro | 24.45 ± 0.51 | Noncompetitive |

Table 1: Inhibitory effects of selected indazole derivatives on bovine milk Lactoperoxidase (LPO). Data sourced from Köksal Z, Alim Z (2020). ahievran.edu.tr

DNA gyrase is a well-established bacterial target for antibiotics. nih.govnih.gov While the indazole scaffold has been used to develop novel inhibitors of the GyrB subunit of DNA gyrase, specific studies on this compound were not prominently found in the searched literature. nih.govnih.gov However, research on related structures, such as thiazolylindazoles derived from 7-bromoindazole, confirms the potential of this chemical class to yield potent GyrB inhibitors with excellent antibacterial activity. nih.gov Furthermore, computational docking studies of novel indazol-3-yl benzenesulfonamide (B165840) derivatives against topoisomerase-II DNA gyrase have shown promising binding affinities, suggesting that the indazole core is a viable pharmacophore for targeting this enzyme. hep.com.cn

The FtsZ (filamentous temperature-sensitive protein Z) is an essential protein for bacterial cell division and a target for new antibiotics. mdpi.comnih.gov A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as FtsZ inhibitors, demonstrating antibacterial activity against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov These derivatives showed particularly good activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov For instance, one derivative (compound 9 in the study) showed the best activity against S. pyogenes PS with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Other derivatives (compounds 12 and 18) were significantly more potent than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 9 | S. pyogenes PS | 4 |

| S. aureus ATCC29213 | >256 | |

| Compound 12 | S. aureus PR | 1 |

| S. epidermidis PS | 8 | |

| Compound 18 | S. aureus PR | 1 |

| S. aureus ATCC29213 | 4 | |

| Ciprofloxacin (Control) | S. pyogenes PS | 8 |

| S. aureus ATCC29213 | 1 |

Table 2: Minimum Inhibitory Concentration (MIC) of selected 4-bromo-1H-indazole derivatives against various bacterial strains. Data sourced from Ma et al. (2015). mdpi.comnih.gov

Enzyme and Receptor Interaction Studies

Beyond microbial targets, indazole derivatives, including those with the 4-bromo-7-methyl substitution pattern, serve as scaffolds for inhibitors of key mammalian enzymes and receptors involved in various disease pathologies.

Kinase Inhibition Profiles and Selectivity

The indazole scaffold is a well-established core for the development of protein kinase inhibitors. researchgate.net Research has shown that derivatives can be designed to selectively target specific kinases. mdpi.com For example, 5-bromo-7-methyl-1H-indazole, an isomer of the subject compound, has been used as a key intermediate in the synthesis of analogs of the known pan-Akt inhibitor A-443654. nih.gov The study aimed to develop isoform-selective inhibitors by introducing substituents at the C7 position of the indazole ring, which is in close proximity to the gatekeeper methionine of the Akt kinase. nih.gov This chemical genetics approach led to the development of PrIDZ, an inhibitor that showed high potency and selectivity for engineered analog-sensitive (as) Akt isoforms over the wild-type (wt) kinase. nih.gov

| Kinase | Inhibitor | IC₅₀ (nM) |

|---|---|---|

| Akt1-wt | 3-IB-PP1 | >10,000 |

| Akt1-as1 | 18 | |

| Akt1-as2 | 28 | |

| Akt2-as1 | 3-IB-PP1 | 1100 |

| Akt2-as2 | 240 | |

| Akt3-as1 | 3-IB-PP1 | 76 |

| Akt3-as2 | 120 |

Table 3: In vitro inhibitory activity (IC₅₀) of an inhibitor (3-IB-PP1) developed from a 7-substituted indazole scaffold against wild-type (wt) and analog-sensitive (as) Akt isoforms. Data sourced from Feldman et al. (2010). nih.gov

Glucagon (B607659) Receptor Antagonism and Related Signaling Pathways

The indazole structure is a recognized scaffold for developing glucagon receptor antagonists (GRAs), which are investigated for the treatment of type 2 diabetes. researchgate.netnih.govnih.gov Several studies have focused on designing potent GRAs based on the indazole core by modifying various positions on the ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies have often focused on substitutions at the C3 and C6 positions of the indazole ring to optimize potency and pharmacokinetic properties. nih.gov While the indazole framework is clearly relevant to glucagon receptor antagonism, the searched literature did not provide specific examples of this compound itself being developed or evaluated for this particular target.

Broad-Spectrum Biological Target Modulation

The diverse inhibitory activities of indazole derivatives highlight their ability to modulate a broad spectrum of biological targets. The core structure, featuring a bromine atom at position 4 and a methyl group at position 7, can be a starting point for developing compounds that interact with a variety of enzymes and receptors. cymitquimica.com For instance, a related compound, 4-Bromo-6-fluoro-7-methyl-1H-indazole, has been noted as a potential inhibitor of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. smolecule.com The general mechanism of action for many bromo-indazole compounds involves binding to the active sites of enzymes or interacting with receptors to modulate their activity, leading to downstream effects on cellular signaling pathways. The ability of this chemical class to act as inhibitors of microbial enzymes like LPO and FtsZ, as well as mammalian protein kinases like Akt, underscores the versatility of the substituted indazole scaffold in medicinal chemistry. ahievran.edu.trnih.govnih.gov

Structure Activity Relationship Sar Studies of 4 Bromo 7 Methyl 1h Indazole Derivatives

Influence of Substituent Patterns on Biological Efficacy and Selectivity

The biological efficacy and target selectivity of indazole derivatives are heavily influenced by the type and position of substituents on the indazole ring. SAR studies have been crucial in guiding the design of potent and selective inhibitors for various enzymes and receptors. longdom.org

The placement of halogen atoms and alkyl groups on the indazole core is a key determinant of biological activity. The 4-bromo-7-methyl substitution pattern serves as a foundational template from which numerous analogs have been developed.

Research into a series of 4-bromo-1H-indazole derivatives as antibacterial agents targeting the FtsZ protein revealed that these compounds exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov For instance, one derivative in the study showed potent activity (4 µg/mL) against penicillin-susceptible S. pyogenes, proving to be significantly more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA) and the antibiotic ciprofloxacin. nih.gov

The position of halogenation significantly impacts potency and selectivity. In a systematic study of halogenated synthetic cannabinoid receptor agonists with an indazole core, the effect of substitution at the 5-position was found to be dependent on other parts of the molecule. researchgate.net For derivatives with a methyl ester head group, chlorination at the 5-position resulted in higher potency than bromination, whereas the opposite was true for derivatives with an amide head group. researchgate.net Fluorination at the 5-position generally led to the most potent compounds in this class. researchgate.net

Other studies have highlighted the importance of the C7 position. For example, C7 fluorination of certain indazole-based α2-AR agonists resulted in compounds with the highest hypotensive and bradycardic activities. nih.govresearchgate.net Conversely, introducing fluorine to other parts of the indazole ring in the same series actually reduced binding affinity. researchgate.net This demonstrates that the positional context of halogenation is critical. The methyl group at the C7 position, as seen in the parent compound, provides steric bulk which can influence molecular interactions and binding. SAR studies have also indicated that substituent groups at the C4 and C6 positions of the indazole scaffold play a crucial role in the inhibition of certain enzymes like IDO1. nih.gov

| Compound Series | 5-Position Substituent | Relative Potency (EC50) |

|---|---|---|

| Valine Methyl Ester Head Moiety (MMB) | Fluorine | Lowest EC50 (Most Potent) |

| Chlorine | Intermediate EC50 | |

| Bromine | Highest EC50 (Least Potent) | |

| Valinamide Head Moiety (AB) | Fluorine | Lowest EC50 (Most Potent) |

| Bromine | Intermediate EC50 | |

| Chlorine | Highest EC50 (Least Potent) |

Peripheral functional groups, which are not directly attached to the indazole core but are part of appended moieties, are instrumental in modulating biological activity. nih.govmdpi.com These groups can influence binding affinity, selectivity, and pharmacokinetic properties.

In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a series of 2-phenyl-2H-indazole-7-carboxamides was extensively studied. irbm.comacs.org The SAR exploration revealed that substitutions on the peripheral phenyl ring were critical for potency. The addition of a fluorine atom to the phenyl ring, for example, contributed to a compound with excellent PARP enzyme inhibition (IC50 = 4 nM). irbm.comresearchgate.net Similarly, the design of N-1-substituted indazole-3-carboxamides showed that introducing a three-carbon linker between the indazole N1 position and various heterocycles significantly improved PARP-1 inhibition compared to the unsubstituted parent compound. nih.gov

The nature of the functional groups can even act as a biological switch. In a series of indazole-based cannabinoid receptor ligands, the C-terminal functional group on an attached amino acid residue determined the compound's effect. mdpi.com Derivatives with a C-terminal methyl ester behaved as agonists, while those with a free C-terminal carboxylic acid acted as inverse agonists or antagonists at the CB1 receptor. mdpi.com Furthermore, studies on indazole-4,7-dione derivatives as BRD4 inhibitors found that a 5-((2,6-difluorophenyl)amino) group was a key feature for high potency. nih.gov

| Compound ID from Source | Peripheral Group at N1 Position | MIC (µg/mL) |

|---|---|---|

| 9 | (4-chlorophenyl)sulfonyl | 4 |

| 12 | (4-fluorophenyl)sulfonyl | 8 |

| 18 | (4-methoxyphenyl)sulfonyl | 8 |

| Reference (Ciprofloxacin) | N/A | 8 |

| Reference (3-MBA) | N/A | 128 |

Conformational Analysis and Identification of Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of indazole derivatives is crucial for identifying the specific spatial arrangement—the bioactive conformation—that is responsible for its biological activity. Co-crystal structures of ligands bound to their target proteins are invaluable for this purpose. For instance, analysis of the crystal structure of the pan-Akt inhibitor A-443654 bound to Akt2 kinase revealed that the C7 position on the indazole ring was a promising point for introducing larger substituents. nih.govucsf.edu This knowledge allowed for the rational design of derivatives with bulky groups at C7 that would sterically clash with the "gatekeeper" methionine residue of the wild-type kinase, thereby engineering selectivity for mutant forms of the enzyme. nih.gov

Steric and Electronic Parameters Governing Molecular Recognition and Binding

Molecular recognition between an indazole derivative and its biological target is governed by a combination of steric and electronic factors.

Steric parameters relate to the size and shape of the molecule and its substituents. As mentioned previously, the steric bulk of substituents can be used to engineer selectivity by creating clashes with off-target proteins. nih.govucsf.edu The methyl group at the C7 position of 4-bromo-7-methyl-1H-indazole, for instance, provides steric bulk that can influence how the molecule fits into a binding pocket.

Electronic parameters involve the distribution of charge, polarity, and the electron-donating or electron-withdrawing nature of substituents. These properties influence non-covalent interactions like hydrogen bonds and electrostatic interactions that are critical for binding. SAR studies on indazole-based TrkA inhibitors showed that halogen substitutions (Cl, Br) on a peripheral phenyl ring enhanced binding affinity through interactions with hydrophobic residues. orientjchem.org The same study found that both electron-donating (methyl) and electron-withdrawing (nitro) groups could improve binding by altering the electronic distribution of the molecule. orientjchem.org Similarly, other research has highlighted that the introduction of electron-withdrawing groups can significantly improve the biological activity of certain indazole series. longdom.org The inherent electronic distribution within the indazole ring itself governs its reactivity and determines the most likely positions for further chemical modification. smolecule.com

Mechanistic Investigations of 4 Bromo 7 Methyl 1h Indazole S Biological Actions

Elucidation of Specific Molecular Targets and Biochemical Pathways

Research into the biological activity of indazole-containing compounds has revealed their significant potential as modulators of key cellular signaling pathways, primarily through the inhibition of protein kinases. researchgate.net Kinases play a crucial role in signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. acs.org The specific substitution pattern of 4-Bromo-7-methyl-1H-indazole suggests its potential interaction with well-defined molecular targets within these pathways.

The most probable biochemical pathway targeted by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . nih.govucsf.edu This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in this cascade, and its inhibition is a major goal in cancer therapy. ucsf.edu The structural similarity of this compound to known indazole-based pan-Akt inhibitors, such as A-443654, strongly suggests that Akt is a primary molecular target. nih.govselleckchem.com

Beyond the PI3K/Akt pathway, the broader family of bromo-indazole derivatives has been shown to inhibit a spectrum of other protein kinases, indicating that this compound could potentially modulate other signaling cascades. These targets include receptor tyrosine kinases (RTKs) crucial for oncogenesis and angiogenesis. For instance, various indazole analogs have demonstrated inhibitory activity against Tropomyosin receptor kinases (TRKs), FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). nih.govnih.gov

Interactive Table 1: Potential Kinase Targets for the Indazole Scaffold

| Kinase Target Family | Specific Kinase Examples | Associated Pathway | Reference |

| Serine/Threonine Kinases | Akt1, Akt2, Akt3 | PI3K/Akt/mTOR Signaling | nih.govselleckchem.com |

| Receptor Tyrosine Kinases | TRKA | NTRK Gene Fusion Signaling | nih.gov |

| Receptor Tyrosine Kinases | FLT3, PDGFRα, Kit | RTK Signaling | nih.gov |

| Serine/Threonine Kinases | PKA, p70S6K | AGC Kinase Family Signaling | selleckchem.com |

Characterization of Ligand-Protein Binding Interactions

The interaction between a small molecule inhibitor and its protein target is defined by specific non-covalent bonds that determine its potency and selectivity. For indazole-based inhibitors targeting the kinase domain of Akt, binding occurs within the ATP-binding pocket. selleckchem.comselleckchem.com The indazole ring typically serves as a hinge-binding motif, forming hydrogen bonds with backbone atoms of the kinase hinge region.

The specific substituents on the this compound ring are predicted to play crucial roles in its binding affinity and selectivity:

7-methyl group: The C7 position of the indazole ring is strategically important for kinase inhibitor design. nih.govucsf.edu X-ray crystallography studies of the related inhibitor A-443654 bound to Akt2 show that the C7 position is oriented towards the "gatekeeper" residue of the kinase. ucsf.edu This gatekeeper, often a bulky methionine residue in wild-type kinases, controls access to a hydrophobic pocket. nih.gov Introducing a methyl group at the C7 position, as in this compound, can create a steric clash with the wild-type gatekeeper, a strategy often employed to confer selectivity for engineered kinases or to fine-tune the inhibitor's profile against different wild-type kinases. nih.govucsf.edu

4-bromo group: The bromine atom at the C4 position can significantly influence ligand-protein interactions. Bromine is a halogen bond donor, capable of forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein's active site. This can enhance binding affinity and contribute to the inhibitor's selectivity profile.

Interactive Table 2: Predicted Contributions of Substituents to Ligand-Protein Binding

| Substituent | Position | Predicted Interaction Role | Significance | Reference |

| Methyl | C7 | Steric interaction with the kinase gatekeeper residue | Influences inhibitor selectivity and potency | nih.govucsf.edu |

| Bromo | C4 | Potential for halogen bonding with active site residues | Enhances binding affinity and specificity |

Analysis of Downstream Cellular and Biochemical Pathway Modulation

Inhibition of a key signaling node like Akt by this compound would lead to distinct changes in downstream cellular events. As a central effector of the PI3K pathway, Akt phosphorylates a wide array of substrate proteins that regulate fundamental cellular processes. nih.gov

The primary consequence of Akt inhibition is the reduced phosphorylation and subsequent altered activity of its downstream targets. Key substrates include:

Glycogen (B147801) synthase kinase 3 (GSK3): Akt-mediated phosphorylation inhibits GSK3. Therefore, an Akt inhibitor would lead to the activation of GSK3, impacting processes like glycogen metabolism and cell survival. ucsf.edu

Forkhead box protein O (FOXO): Phosphorylation by Akt sequesters FOXO transcription factors in the cytoplasm, preventing them from activating genes involved in apoptosis and cell cycle arrest. Akt inhibition would allow FOXO proteins to translocate to the nucleus and initiate transcription of these target genes. nih.gov

Tuberous sclerosis complex 2 (TSC2): Akt phosphorylation of TSC2 relieves its inhibition of the mTORC1 complex, a master regulator of cell growth and protein synthesis. Inhibition of Akt would therefore lead to the suppression of mTORC1 signaling. nih.gov

Studies on related indazole-based Akt inhibitors have confirmed that they effectively reduce the phosphorylation of downstream targets like GSK3β in cellular assays. ucsf.edu This modulation of downstream pathways ultimately translates into anti-proliferative and pro-apoptotic effects in cancer cells where the PI3K/Akt pathway is aberrantly activated. researchgate.netucsf.edu

Computational Chemistry and in Silico Approaches in Research on 4 Bromo 7 Methyl 1h Indazole

Molecular Docking Studies for Target Identification and Ligand-Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 4-Bromo-7-methyl-1H-indazole, to the active site of a target protein. This method is crucial for identifying potential biological targets and understanding the structural basis of ligand activity.

In studies involving indazole scaffolds, molecular docking has been instrumental in evaluating their potential against various therapeutic targets. For instance, research on novel 3-carboxamide indazole derivatives utilized AutoDock 4 to assess their effectiveness against a protein associated with renal cancer (PDB: 6FEW). nih.gov The results of such studies are typically ranked based on binding energy values, which indicate the stability of the ligand-receptor complex. nih.gov This approach allows for the rapid screening of numerous compounds and the prioritization of those with the highest predicted affinity for further experimental testing.

A primary application of molecular docking is the detailed prediction of interactions between a ligand and the amino acid residues within an enzyme's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the ligand's binding affinity and specificity.

For example, docking studies on a series of indazole analogs against the enzyme Tyr248 (PDB ID: 2ZCS) revealed specific binding interactions with key amino acids like Lys273, Val268, and Arg171. researchgate.net Similarly, in the context of anti-inflammatory research, docking of 1H-indazole analogs into the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1) identified compounds with significant binding energies, suggesting potent inhibitory activity. researchgate.net These computational predictions provide a rational basis for understanding the mechanism of action and for designing modifications to the indazole core to improve binding and efficacy.

Below is a table summarizing representative molecular docking studies on indazole derivatives against various protein targets.

| Indazole Derivative Class | Protein Target | PDB ID | Software Used | Key Findings |

| 3-Carboxamide Indazoles | Renal Cancer-Related Protein | 6FEW | AutoDock 4 | Identification of derivatives with high binding energies, suggesting potential anticancer activity. nih.gov |

| General Indazole Analogs | Tyrosine Kinase | 2ZCS | Not Specified | Compounds 3j and 3c showed the highest binding energies (−7.45 and −6.80 kcal/mol, respectively). researchgate.net |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | 3NT1 | Not Specified | Compounds with difluorophenyl and other groups showed significant binding results (up to -9.11 kcal/mol). researchgate.net |

| 3-Methyl-1H-Indazoles | Bromodomain-containing Protein 4 (BRD4) | Not Specified | Not Specified | Virtual screening and optimization led to the design of potent BRD4 inhibitors. nih.govresearchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to understand its physicochemical properties, reactivity, and spectroscopic characteristics. These calculations can determine molecular geometry, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The HOMO-LUMO energy gap is a particularly important parameter derived from DFT, as it provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that a molecule is more reactive. Studies on various indazole derivatives have used DFT calculations at levels like B3LYP/6-311+ to analyze these properties. nih.govresearchgate.net Such analyses help in understanding reaction mechanisms, like the regioselective alkylation of indazoles, and in predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and System Stability

While molecular docking provides a static picture of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and the stability of the ligand-protein complex.

In research on 1H-indazole analogs as potential anti-inflammatory agents, MD simulations were performed to assess the stability of the ligand-COX-2 enzyme complex. researchgate.net By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can confirm whether the ligand remains stably bound within the active site. researchgate.net Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied to MD simulation trajectories to calculate binding free energies, offering a more refined prediction of binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

For heterocyclic compounds like indazoles, QSAR models are built by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for a training set of molecules with known activities. nih.gov A model is then generated that correlates these descriptors with the observed activity. This model can subsequently be used to screen virtual libraries of this compound derivatives to identify candidates with potentially high activity, thus guiding synthetic efforts toward the most promising molecules.

De Novo Drug Design and Virtual Screening for Novel Indazole Derivatives

De novo drug design and virtual screening are powerful in silico strategies for discovering novel bioactive molecules. Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This approach was used in the discovery of 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer. nih.govresearchgate.net

De novo design, on the other hand, involves the computational construction of novel molecules with desired properties, often by assembling small molecular fragments within the active site of a target protein. Both approaches rely heavily on the scoring functions from docking programs and other computational models to prioritize candidates. These methods are instrumental in exploring vast chemical space and generating novel indazole-based scaffolds with tailored activities for specific biological targets. nih.govresearchgate.net

Advanced Research Applications of 4 Bromo 7 Methyl 1h Indazole in Chemical Biology and Applied Sciences

Utilization as a Versatile Building Block in Complex Organic Synthesis

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently forming the core of biologically active molecules and approved pharmaceuticals. nih.govnih.gov Within this class, 4-Bromo-7-methyl-1H-indazole serves as a highly versatile building block for constructing more complex molecular architectures, particularly in the field of drug discovery.

The strategic placement of the bromine atom and the methyl group on the indazole ring allows for regioselective modifications. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. nih.gov These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to introduce a wide array of substituents at this position, effectively building molecular diversity from a common starting point.

A primary application of this building block is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. ucsf.eduacs.orged.ac.uk The indazole core is a key feature in many small molecule kinase inhibitors. By using this compound as a precursor, researchers can synthesize libraries of novel compounds to screen for inhibitory activity against specific kinase targets. The methyl group at the C7 position can influence the molecule's conformation and interaction with the target protein's binding site, potentially enhancing selectivity and potency.

Below is a representative table illustrating a common synthetic transformation using this building block.

| Reaction Type | Reactant A | Reactant B | Catalyst/Reagents | Product | Purpose |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-7-methyl-1H-indazole | Introduction of diverse aryl groups to build complexity for kinase inhibitor synthesis. |

Exploratory Applications in Material Science

The unique electronic and structural characteristics of this compound make it a compound of interest for exploratory research in material science. The indazole ring system is a rigid, aromatic heterocycle, a feature often sought in the design of organic electronic materials. Such rigid structures can facilitate ordered molecular packing in the solid state, which is crucial for efficient charge transport.

Research into related isomers, such as 5-Bromo-7-methyl-1H-indazole, has highlighted their potential in creating novel polymers and coatings with unique thermal and electrical properties. chemimpex.com By logical extension, this compound is also a candidate for similar investigations. The presence of the bromine atom provides a reactive handle not only for building complex molecules but also for polymerization reactions or for surface functionalization of materials.

The development of novel organic materials hinges on the ability to fine-tune their properties at the molecular level. The structure of this compound offers several avenues for achieving this. The indazole core itself possesses inherent photophysical properties, and its incorporation into larger conjugated systems could lead to materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The electronic nature of the substituents plays a critical role. The bromine atom is electron-withdrawing, while the methyl group is weakly electron-donating. This electronic push-pull characteristic can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials derived from this building block. By carefully selecting reaction partners to couple with the bromo-position, scientists can systematically tune these energy levels to optimize performance for specific electronic applications.

| Property | Influencing Factor | Potential Application |

| Charge Carrier Mobility | Rigid indazole core promoting π-stacking | Organic Field-Effect Transistors (OFETs) |

| HOMO/LUMO Energy Levels | Electronic push-pull effect of Br and CH₃ groups | Organic Photovoltaics (OPVs), OLEDs |

| Thermal Stability | High melting point associated with the rigid aromatic structure | High-performance polymers and coatings |

| Solubility | Modification via coupling reactions at the Br position | Solution-processable organic electronics |

Investigative Research in Agricultural Chemical Development

The search for new, effective, and environmentally benign agrochemicals is a continuous effort. Heterocyclic compounds are a rich source of biologically active molecules, and indazole derivatives are actively investigated for their potential as herbicides, fungicides, and insecticides.

Isomeric compounds like 5-Bromo-7-methyl-1H-indazole are being explored for their potential to enhance crop resistance to pests and diseases. chemimpex.com This suggests that a systematic screening of related indazole derivatives, including this compound, is a viable strategy in agrochemical discovery. Researchers in this field often synthesize and test large libraries of compounds to identify new "lead" structures with desirable biological activity. The utility of this compound as a building block allows for the rapid generation of a diverse set of derivatives for such screening programs. The specific substitution pattern may lead to novel modes of action or improved efficacy against resistant pest populations.

| Research Area | Objective | Role of this compound |

| Herbicide Discovery | Identify compounds that inhibit weed growth. | Precursor for derivatives screened for phytotoxicity. |

| Fungicide Discovery | Find molecules that control pathogenic fungi. | Scaffold for new compounds tested for antifungal activity. |

| Insecticide Discovery | Develop new agents to control insect pests. | Core structure for novel molecules with potential insecticidal properties. |

Patent Landscape and Intellectual Property in 4 Bromo 7 Methyl 1h Indazole Research

Analysis of Patent Filings Related to Synthetic Methodologies

Patents detailing the synthesis of 4-Bromo-7-methyl-1H-indazole are relatively sparse, with the compound often appearing as a numbered intermediate within broader patents for larger molecules. However, key filings shed light on methodologies for its preparation.

A notable example is found in patent US10669246B2 , which describes a method for preparing this compound as part of the synthesis of benzothiazol compounds for the treatment of neurodegenerative disorders. The disclosed synthesis involves the diazotization of 3-bromo-6-methylaniline, followed by an in-situ cyclization reaction to form the indazole ring.

Another significant filing, Chinese patent CN117551038A , discloses a synthesis method that utilizes boric acid to promote the formation of the this compound ring. This suggests a focus on developing more efficient and potentially higher-yielding synthetic routes for this key intermediate.

The patent landscape indicates a trend towards refining the synthesis of this specific indazole isomer to ensure a reliable and cost-effective supply for the development of novel therapeutics. The methodologies patented often aim to overcome challenges associated with regioselectivity and yield that are common in the synthesis of substituted indazoles.

Table 1: Patented Synthetic Methodologies for this compound

| Patent Number | Assignee | Synthetic Approach | Key Reagents/Conditions |

| US10669246B2 | 1ST Biotherapeutics, Inc. | Diazotization and cyclization | 3-bromo-6-methylaniline, Sodium nitrite |

| CN117551038A | Not specified | Boric acid-promoted ring formation | Boric acid |

Overview of Patented Therapeutic and Industrial Applications

The direct patented applications of this compound as a standalone therapeutic or industrial agent are not extensively documented. Its primary patented utility lies in its role as a critical building block in the synthesis of more complex and pharmacologically active compounds.

The most prominent example is its use in the synthesis of c-abl kinase inhibitors, as detailed in patent US10669246B2 . In this context, the this compound moiety serves as a core scaffold upon which further chemical modifications are made to create the final benzothiazol-based drug candidate for neurodegenerative diseases.

While the broader class of indazole derivatives has been extensively patented for a wide range of therapeutic applications, including as anticancer agents, anti-inflammatory drugs, and kinase inhibitors, this compound is specifically valued for the unique structural and electronic properties it imparts to the final patented molecule. Its bromine atom at the 4-position and methyl group at the 7-position are likely crucial for the desired biological activity and pharmacokinetic profile of the end-product.

Therefore, the "application" of this compound in the patent landscape is predominantly as a high-value intermediate, where its specific substitution pattern is a key design element for the final patented therapeutic agent.

Forecasting Future Patenting Trends and Opportunities

The future patenting trends for this compound are intrinsically linked to the broader trajectory of drug discovery and development, particularly in the areas where indazole scaffolds have shown promise.

Continued Use as a Key Intermediate: It is highly probable that future patents will continue to cite this compound as a key starting material or intermediate. As the understanding of structure-activity relationships for various drug targets evolves, the specific substitution pattern of this molecule may be found to be advantageous for new classes of therapeutic agents. Its role in the development of treatments for neurodegenerative disorders, as seen in existing patents, suggests a potential for its inclusion in future patents targeting similar or related neurological conditions.

Expansion into New Therapeutic Areas: The well-established versatility of the indazole core in medicinal chemistry suggests that this compound could be incorporated into novel compounds targeting a wider range of diseases. The general patent literature for indazoles points towards significant activity in oncology and inflammation. google.comgoogle.comgoogle.com Future patent filings may see this specific isomer being utilized in the design of new kinase inhibitors, a major class of anticancer drugs, or in the development of novel anti-inflammatory agents.

Process Chemistry and Manufacturing Patents: As drug candidates that incorporate the this compound moiety advance through clinical trials and towards commercialization, there will be an increased focus on optimizing its synthesis for large-scale production. This will likely lead to a new wave of patent filings focused on process chemistry. These patents may claim more efficient, cost-effective, and environmentally friendly methods for its manufacture, potentially involving novel catalysts, solvent systems, or purification techniques. The mention of boric acid in a recent Chinese patent application is an early indicator of this trend.

Opportunities for Generics and Bioisosteres: Looking further into the future, once the primary patents for drugs containing the this compound scaffold expire, there will be opportunities for the development of generic versions. This will also spur research and patenting of bioisosteric replacements for the this compound core, where alternative heterocyclic systems with similar properties are explored to develop new chemical entities with potentially improved properties.

Future Perspectives and Emerging Research Directions for 4 Bromo 7 Methyl 1h Indazole

Development of Novel and Efficient Synthetic Methodologies

While foundational methods for the synthesis of indazoles are established, the future lies in developing more efficient, regioselective, and scalable routes, particularly for multi-substituted derivatives like 4-Bromo-7-methyl-1H-indazole.

Emerging research focuses on:

Regioselective C-H Functionalization: Directing reactions to specific carbon-hydrogen bonds on the indazole core is a key area of development. For instance, recent advancements have demonstrated efficient and regioselective C7-bromination of 4-substituted-1H-indazoles using reagents like N-bromosuccinimide. nih.gov This allows for precise installation of a bromine atom, which can then serve as a versatile handle for further modifications.

Advanced Coupling Reactions: The bromine atom at the C4 position is ideally suited for transition-metal-catalyzed cross-coupling reactions. Future methodologies will likely focus on optimizing palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to attach a wide array of aryl and heteroaryl fragments. nih.gov Research into optimizing catalysts, ligands, and reaction conditions will be crucial to improve yields and functional group tolerance, enabling the creation of diverse chemical libraries based on the this compound scaffold. nih.gov

Novel Cyclization Strategies: The construction of the indazole ring itself is a subject of ongoing innovation. Methods such as intramolecular Ullmann-type reactions and silver-mediated intramolecular oxidative C-H amination are being explored to create the bicyclic system from simpler precursors under milder conditions. nih.govresearchgate.net These approaches could provide more direct and atom-economical routes to complex indazoles.

A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, was developed from inexpensive 2,6-dichlorobenzonitrile, utilizing a two-step process of regioselective bromination followed by cyclization with hydrazine (B178648). mdpi.comresearchgate.net This highlights a trend towards creating economical and scalable routes for key indazole intermediates, a strategy that could be adapted for this compound.

Broadening the Scope of Biological and Pharmacological Investigations

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Future investigations into this compound and its derivatives should aim to systematically explore a broader range of therapeutic targets.

Key areas for investigation include:

Kinase Inhibition: Many indazole-containing compounds function as kinase inhibitors, which are critical in cancer therapy. nih.gov For example, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.gov Systematic screening of this compound derivatives against a panel of kinases could identify novel anti-proliferative agents.

Bromodomain Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a key target in oncology. A novel 1H-indazol-4,7-dione scaffold has been identified as a potent BRD4 inhibitor. nih.gov Given the structural similarities, derivatives of this compound could be explored for their potential to inhibit BRD4 and other bromodomain family members.

Antimicrobial Activity: Novel 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov This suggests a promising avenue for developing new antibacterial agents to combat resistant strains.

Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects, such as inhibiting tau hyperphosphorylation, which is implicated in conditions like Alzheimer's disease. researchgate.net This warrants investigation into the potential of this compound in neurological disorders.

| Indazole Derivative Class | Biological Target/Activity | Example Finding | Reference |

|---|---|---|---|

| 1H-Indazole Derivatives | FGFR Kinase Inhibition | Inhibited FGFR1-3 in the range of 0.8–90 μM. | nih.gov |

| 1H-Indazole-4,7-diones | BRD4 Inhibition | A derivative showed an IC50 of 60 nM against BRD4. | nih.gov |

| 4-Bromo-1H-indazole Derivatives | FtsZ Inhibition (Antibacterial) | Exhibited potent activity against various bacteria, with MIC values as low as 4 mg/mL against S. pyogenes. | nih.gov |

| Substituted Indazoles | Anticancer (Breast Cancer) | Compound 2f inhibited proliferation of 4T1 breast cancer cells with IC50 values of 0.23–1.15 μM. | nih.govrsc.org |

Advanced Mechanistic Elucidation and In Vivo Efficacy Studies

To translate promising in vitro findings into viable therapeutic candidates, future research must focus on understanding the precise mechanisms of action and demonstrating efficacy in living organisms.